molecular formula C10H7BrN2 B6254797 2-bromo-5-phenylpyrimidine CAS No. 155079-14-4

2-bromo-5-phenylpyrimidine

Cat. No.: B6254797
CAS No.: 155079-14-4
M. Wt: 235.1
InChI Key:
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Description

2-Bromo-5-phenylpyrimidine is an aromatic heterocyclic compound that contains a bromine atom at the second position and a phenyl group at the fifth position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are integral components of many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-phenylpyrimidine typically involves the bromination of 5-phenylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-phenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) under atmospheric pressure.

Major Products

    Substitution: Formation of 2-amino-5-phenylpyrimidine, 2-thio-5-phenylpyrimidine, etc.

    Coupling: Formation of biaryl compounds, styrenes, and alkynes.

    Reduction: Formation of 5-phenylpyrimidine.

Scientific Research Applications

2-Bromo-5-phenylpyrimidine is used extensively in scientific research due to its versatility. Some of its applications include:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.

    Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It is a precursor for the synthesis of herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2-bromo-5-phenylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or blocking receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways. The phenyl group enhances its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-phenylpyrimidine
  • 2-Iodo-5-phenylpyrimidine
  • 2-Fluoro-5-phenylpyrimidine

Uniqueness

2-Bromo-5-phenylpyrimidine is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its chloro and fluoro counterparts. The bromine atom also provides a good leaving group, facilitating various synthetic transformations.

Properties

CAS No.

155079-14-4

Molecular Formula

C10H7BrN2

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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